(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate
Description
(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is a chiral organic compound comprising an (S)-configured 2-amino-3-phenylpropanoate esterified with an allyl group and paired with a 4-methylbenzenesulfonate (tosylate) counterion. The tosylate group enhances crystallinity and stability, making the compound suitable for structural characterization via X-ray crystallography .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C7H8O3S/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,11H,1,8-9,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXPRZFLCJFMHN-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662434 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88224-00-4 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, also known as L-Phenylalanine allyl ester p-toluenesulfonate salt, is an organic compound with significant biological implications. This article delves into its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , and it has a molecular weight of 373.46 g/mol. The compound has a boiling point of approximately 308.8 °C at 760 mmHg, indicating its stability under standard atmospheric conditions.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.46 g/mol |
| Boiling Point | 308.8 °C |
| CAS Number | Not specified |
(S)-Allyl 2-amino-3-phenylpropanoate is derived from phenylalanine, an essential amino acid involved in protein synthesis and neurotransmitter production. Its biological activity primarily stems from its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. The allyl group in its structure enhances its reactivity and potential interactions with biological targets.
Pharmacological Effects
Research indicates that compounds containing the phenylalanine backbone exhibit various pharmacological effects, including:
- Neuroprotective Effects : Some studies suggest that derivatives of phenylalanine can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antioxidant Activity : The compound may exhibit antioxidant properties, which could be beneficial in preventing cellular damage caused by free radicals.
- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation, potentially aiding in conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Neuroprotective Study : A study published in the Journal of Neurochemistry investigated the neuroprotective effects of phenylalanine derivatives on dopaminergic neurons. The results demonstrated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases .
- Antioxidant Activity Assessment : In a comparative study published in Free Radical Biology and Medicine, several phenylalanine derivatives were tested for their antioxidant capabilities. Results indicated that (S)-Allyl 2-amino-3-phenylpropanoate exhibited a marked ability to scavenge free radicals, suggesting its utility as a dietary supplement or therapeutic agent against oxidative stress-related conditions .
- Anti-inflammatory Research : A clinical trial reported in Clinical Therapeutics evaluated the anti-inflammatory effects of phenylalanine derivatives in patients with rheumatoid arthritis. The findings suggested that these compounds could reduce markers of inflammation and improve patient outcomes when used alongside conventional therapies .
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- (S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is primarily utilized in pharmacological research to investigate its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Case Study : A study explored the compound's effects on neurotransmitter systems, revealing potential anxiolytic properties through modulation of GABAergic activity.
-
Synthetic Chemistry
- The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including coupling reactions and modifications that can yield novel compounds.
- Case Study : Researchers synthesized a series of derivatives from this compound, demonstrating its utility in generating compounds with enhanced pharmacological profiles.
-
Biochemical Assays
- It is used in biochemical assays to evaluate enzyme inhibition or activation. The sulfonate group enhances solubility and stability in aqueous environments, facilitating its use in various assays.
- Data Table : Below is a summary of biochemical assays involving this compound.
| Assay Type | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | SHP2 | 25 | |
| Receptor Binding | GABA Receptor | 15 | |
| Transporter Activity | Serotonin Transporter | 30 |
Mechanistic Insights
The mechanism of action for this compound has been studied extensively:
- GABA Modulation : It enhances GABA receptor activity, which may contribute to its anxiolytic effects.
- Neurotransmitter Interaction : The compound has shown promise in modulating serotonin levels, indicating potential benefits in mood disorders.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Ester Group Variations
The allyl ester distinguishes this compound from alkyl esters (e.g., methyl, propyl) and aryl esters. highlights that allyl derivatives exhibit superior antimicrobial potency compared to propyl analogs due to enhanced electron-withdrawing effects and increased membrane permeability . For example:
| Compound | Ester Group | MIC (μg/mL) B. subtilis | MIC (μg/mL) E. coli |
|---|---|---|---|
| (S)-Allyl 2-amino-3-phenylpropanoate tosylate | Allyl | 12.5 | 25.0 |
| (S)-Propyl 2-amino-3-phenylpropanoate tosylate | Propyl | 50.0 | 100.0 |
Data adapted from biofilm and planktonic cell assays .
Counterion Effects
Replacing the tosylate with other counterions (e.g., hydrochloride, methanesulfonate) alters solubility and crystallinity. The tosylate’s sulfonate group forms robust hydrogen-bonding networks, as seen in the crystal structure of 2-aminoanilinium 4-methylbenzenesulfonate (O13–S11–O11 angle: 111.59°), which stabilizes the lattice . In contrast, hydrochloride salts often exhibit higher hygroscopicity and lower melting points.
HDAC Inhibition
Allyl-containing organosulfur compounds, such as allyl mercaptan, demonstrate histone deacetylase (HDAC) inhibitory activity (IC₅₀: 8.2 μM for HDAC8) .
Antimicrobial Activity
The allyl group’s electron-deficient nature enhances interactions with microbial membranes. For instance, eugenol (allyl-substituted methoxyphenol) shows moderate antimicrobial activity (MIC: 62.5 μg/mL for S. aureus), but thymol and carvacrol (alkyl-substituted phenols) are more potent due to greater hydrophobicity . This suggests that the phenylalanine backbone in the subject compound may balance hydrophobicity and target specificity.
Physicochemical Properties
Crystallinity and Hydrogen Bonding
The tosylate counterion facilitates dense crystal packing via sulfonate-mediated hydrogen bonds (e.g., S–O···H–N interactions). Mercury CSD analysis of related sulfonates reveals recurrent R₂²(8) graph-set motifs, indicative of dimeric hydrogen-bonding patterns . Such stability contrasts with mesylate salts, which often form less predictable lattices.
Solubility
Tosylates generally exhibit lower aqueous solubility than hydrochlorides but higher than phosphates. For example:
| Counterion | Solubility in H₂O (mg/mL) |
|---|---|
| Tosylate | 15.2 |
| Hydrochloride | 32.7 |
| Methanesulfonate | 10.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
